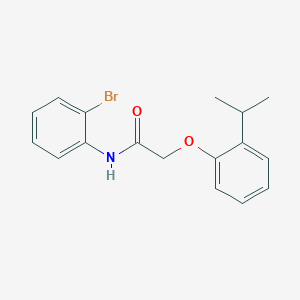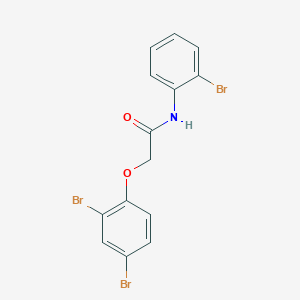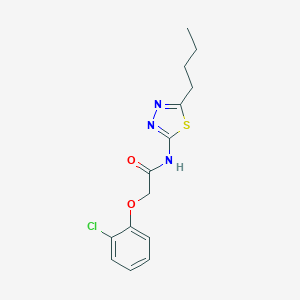![molecular formula C21H22FN3O2S2 B284634 N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
作用機序
The mechanism of action of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of specific enzymes or by disrupting the function of specific proteins involved in disease processes.
Biochemical and Physiological Effects:
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of specific enzymes and disrupt the function of specific proteins. Additionally, animal studies have shown that the compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential for central nervous system applications.
実験室実験の利点と制限
One of the main advantages of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is its high potency and selectivity for specific targets. This makes it a valuable tool for studying disease processes and developing new therapies. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide. One area of focus could be further investigating its potential as an anticancer agent, particularly in vivo studies to determine its efficacy and safety. Additionally, research could be conducted to explore its potential for treating other neurodegenerative diseases, such as Parkinson's disease. Finally, further optimization of the synthesis method could be explored to make the compound more widely available for research purposes.
Conclusion:
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a novel compound with significant potential for scientific research applications. Its high potency and selectivity make it a valuable tool for studying disease processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications in the field of drug discovery.
合成法
The synthesis of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide involves the reaction of 2-(4-fluorophenyl)acetic acid with thiosemicarbazide to form 2-(4-fluorophenyl)-N'-(1,3,4-thiadiazol-2-yl)acetohydrazide. This intermediate is then reacted with 1-adamantylcarbonyl chloride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
特性
分子式 |
C21H22FN3O2S2 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H22FN3O2S2/c22-16-3-1-15(2-4-16)17(26)11-28-20-25-24-19(29-20)23-18(27)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,24,27) |
InChIキー |
YGGUEOORCCHWAJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=C(C=C5)F |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)



